molecular formula C23H24O3 B1263016 xyloallenolide B

xyloallenolide B

Cat. No.: B1263016
M. Wt: 348.4 g/mol
InChI Key: UXMKTBMXHHRKAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

xyloallenolide B is a natural product found in Xylaria with data available.

Scientific Research Applications

Isolation and Characterization

  • Xyloallenolide B, along with other metabolites like xyloketal J and xyloester A, was isolated from the mangrove endophytic fungus Xylaria sp. The compound's structure was elucidated using spectroscopic methods, primarily 1D and 2D NMR (Fang Xu et al., 2008).

Biological Activity and Potential Applications

  • While specific studies on this compound are limited, research on similar compounds like xyloketal B from the same fungus Xylaria sp. has shown significant neuroprotective effects and potential for treating ischemic stroke (Ni Pan et al., 2017). This suggests that this compound could have similar pharmacological potentials.

Broader Context of Research on Related Compounds

  • Other related compounds from Xylaria sp. have been studied for their effects on oxidative stress, inflammatory pathways, and endothelial dysfunction, which are key factors in conditions like atherosclerosis and stroke (Wen-Liang Chen et al., 2009). These studies provide a context for understanding the potential biological activities of this compound.

Properties

Molecular Formula

C23H24O3

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C23H24O3/c1-4-5-12-25-21-9-6-18(7-10-21)15-24-16-19-8-11-22-20(13-19)14-23(26-22)17(2)3/h5-11,13,23H,1-2,12,14-16H2,3H3

InChI Key

UXMKTBMXHHRKAM-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1CC2=C(O1)C=CC(=C2)COCC3=CC=C(C=C3)OCC=C=C

Synonyms

xyloallenolide B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
xyloallenolide B
Reactant of Route 2
Reactant of Route 2
xyloallenolide B
Reactant of Route 3
Reactant of Route 3
xyloallenolide B
Reactant of Route 4
Reactant of Route 4
xyloallenolide B
Reactant of Route 5
Reactant of Route 5
xyloallenolide B
Reactant of Route 6
Reactant of Route 6
xyloallenolide B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.